molecular formula C18H19NO3S B12287486 benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate

benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate

Cat. No.: B12287486
M. Wt: 329.4 g/mol
InChI Key: PTFJNZDQRVPSQX-UHFFFAOYSA-N
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Description

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxirane ring and a phenylthio group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate typically involves the reaction of phenylmethyl carbamate with an epoxide and a thiophenol derivative. The reaction conditions often require a catalyst to facilitate the formation of the oxirane ring and the subsequent attachment of the phenylthio group. Common catalysts used in this synthesis include Lewis acids such as boron trifluoride etherate.

Industrial Production Methods

On an industrial scale, the production of [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethyl carbamate: Lacks the oxirane and phenylthio groups, making it less reactive.

    Epoxide derivatives: Similar in structure but may lack the phenylthio group.

    Thiophenol derivatives: Contain the phenylthio group but lack the oxirane ring.

Uniqueness

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate is unique due to its combination of an oxirane ring and a phenylthio group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-18(22-11-14-7-3-1-4-8-14)19-16(17-12-21-17)13-23-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFJNZDQRVPSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163462-16-6
Record name Carbamic acid, [(1R)-1-(2S)-oxiranyl-2-(phenylthio)ethyl]-, phenylmethyl ester
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